{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. The compound has the molecular formula and a molar mass of 218.32 g/mol. It is recognized for its sulfonamide functional group, which is crucial for its biological activity and interactions with various biological targets.
The compound can be sourced from various chemical suppliers and databases, including ChemBK and PubChem, where it is cataloged under the CAS number 1202975-17-4. Its synthesis and characterization have been documented in patents and scientific literature, emphasizing its relevance in pharmaceutical research.
{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine falls under the category of piperidine derivatives, specifically those modified with a cyclopropylsulfonyl group. This classification is significant as it influences the compound's pharmacological properties and potential therapeutic uses.
The synthesis of {[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine typically involves several key steps:
The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product. Solvents such as dichloromethane or dimethylformamide are commonly used to facilitate the reactions.
The molecular structure of {[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine can be represented as follows:
This structure indicates the presence of a piperidine ring substituted with a cyclopropylsulfonyl group and a methylamine moiety.
The compound's structural data supports its classification as a potential inhibitor in various biological pathways due to its ability to interact with specific receptors or enzymes.
{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine is involved in several chemical reactions that highlight its reactivity:
These reactions are crucial for understanding the compound's behavior in biological systems and its potential modifications for enhanced activity or selectivity.
The mechanism of action for {[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine typically involves:
Research indicates that compounds of this class can influence pathways associated with inflammation and pain relief, making them candidates for therapeutic development.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations. Its reactivity profile suggests potential for further derivatization to enhance efficacy or reduce toxicity.
{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine has several scientific applications:
The systematic IUPAC name {[1-(cyclopropylsulfonyl)piperidin-4-yl]methyl}amine (CAS: 1202975-17-4) decomposes into three key structural components: (1) a primary aminomethyl group (–CH₂NH₂) at the 4-position; (2) a piperidine core providing the central nitrogen-containing heterocycle; and (3) a cyclopropylsulfonyl moiety (–S(=O)₂C₃H₅) attached to the piperidine nitrogen [2]. This molecular architecture is formally classified as a N-sulfonylpiperidine-4-methylamine derivative within chemical taxonomy systems.
The molecular formula C₉H₁₈N₂O₂S (MW: 218.32 g/mol) reveals key physicochemical characteristics: hydrogen bond donor/acceptor counts (2/4), moderate lipophilicity (calculated cLogP ~1.2), and polar surface area (PSA) of 65.5 Ų – parameters within optimal ranges for blood-brain barrier permeability and oral bioavailability [2]. The SMILES notation NCC1CCN(S(=O)(=O)C2CC2)CC1 precisely encodes atomic connectivity, highlighting the secondary amine linkage between the sulfonyl group and piperidine nitrogen [2]. The cyclopropylsulfonyl moiety significantly differs from simpler alkylsulfonyl analogs (e.g., methylsulfonylpiperidine derivatives like 1-(methylsulfonyl)piperidin-4-amine, CAS 122679-13-4) through its enhanced steric bulk and electron-withdrawing character, which profoundly influence conformational behavior and metabolic stability [3].
Table 1: Structural Identifiers for {[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine
Identifier | Value | Source |
---|---|---|
Systematic Name | {[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine | [2] |
CAS Registry | 1202975-17-4 | [2] |
Molecular Formula | C₉H₁₈N₂O₂S | [2] |
Molecular Weight | 218.32 g/mol | [2] |
SMILES Notation | NCC1CCN(S(=O)(=O)C2CC2)CC1 | [2] |
Alternative Names | 4-(Aminomethyl)-1-(cyclopropylsulfonyl)piperidine | [2] |
The strategic incorporation of cyclopropyl sulfonamides into medicinal chemistry scaffolds began in earnest during the early 2000s, driven by increasing recognition of their metabolic stabilization effects compared to aliphatic sulfonamides. The cyclopropyl ring's high bond strain energy (approximately 27.5 kcal/mol) confers unusual electronic properties to attached functional groups, including the sulfonyl moiety. This translates to enhanced resistance to oxidative metabolism at the sulfonamide nitrogen while maintaining favorable hydrogen-bond accepting capacity [2] .
Key milestones in the development of piperidine-linked cyclopropylsulfonyl derivatives include:
Table 2: Historical Development of Key Cyclopropylsulfonyl-Piperidine Derivatives
Year Range | Development Focus | Representative Compound | Application |
---|---|---|---|
2005-2010 | Foundation Chemistry | Ethyl 1-(cyclopropylsulfonyl)piperidine-4-carboxylate | Synthetic intermediate |
2010-2015 | Aminomethyl Scaffold Optimization | {[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine (1202975-17-4) | Kinase inhibitor core structure |
2015-Present | Targeted Therapeutics | 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea (1234888-66-4) | Advanced lead compound |
The strategic positioning of the primary aminomethyl group on the piperidine ring creates a molecular vector with exceptional versatility in drug design. This functional handle enables multiple chemical transformations while maintaining favorable physicochemical properties. The amine group serves as:
The protonatable nitrogen (pKa ~9.5-10.5) facilitates salt formation for pharmaceutical formulation while contributing to water solubility at physiological pH. Crucially, the spatial separation between the sulfonyl group's hydrogen-bond acceptor and the aminomethyl group's donor creates a defined pharmacophoric distance (approximately 5.2-6.0 Å between nitrogen atoms), matching distances required for interactions with numerous enzyme binding sites, particularly kinases . This geometric precision explains the scaffold's prominence in JAK inhibitor development, exemplified by patent WO2011112662A1 where piperidin-4-ylmethylamine derivatives demonstrate potent autoimmune disease modulation through selective JAK1 inhibition .
The cyclopropylsulfonyl component significantly enhances metabolic resistance compared to unsubstituted sulfonyl groups or larger alkylsulfonyl variants. The cyclopropyl ring's electron-deficient character reduces sulfonamide nitrogen basicity, decreasing susceptibility to cytochrome P450-mediated oxidation while maintaining sufficient polarity for renal clearance. This balanced profile yields favorable PK/PD properties in preclinical models, evidenced by the progression of several derivatives to advanced development stages. The urea derivative 1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea exemplifies this optimization, combining the core scaffold with heteroaromatic elements to achieve nanomolar target affinities [1].
Table 3: Bioactive Derivatives Featuring the {[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine Core
Derivative Structure | Key Structural Features | Reported Bioactivity |
---|---|---|
Urea-linked (CAS 1234888-66-4) | Thiophen-2-ylmethyl urea extension | Kinase modulation, JAK pathway inhibition |
Carbamate-protected (CAS 1235064-63-7) | Ethoxycarbonyl protection of amine | Prodrug candidate, synthetic intermediate |
JAK Inhibitors (WO2011112662A1) | Variable aromatic/heterocyclic extensions | Selective JAK1 inhibition for autoimmune disease |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: